2-Chloro-1-[2-(pyridin-3-yl)pyrrolidin-1-yl]ethan-1-one
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Overview
Description
2-Chloro-1-[2-(pyridin-3-yl)pyrrolidin-1-yl]ethan-1-one is a compound that features a pyrrolidine ring, a pyridine ring, and a chloroethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[2-(pyridin-3-yl)pyrrolidin-1-yl]ethan-1-one typically involves the reaction of pyridine derivatives with pyrrolidine and chloroethanone under controlled conditions. One common method involves the reaction of 3-pyridinecarboxaldehyde with pyrrolidine in the presence of a base, followed by chlorination using thionyl chloride (SOCl2) to introduce the chloro group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-[2-(pyridin-3-yl)pyrrolidin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chloro group to a hydroxyl group or other functional groups.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Chloro-1-[2-(pyridin-3-yl)pyrrolidin-1-yl]ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its ability to interact with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 2-Chloro-1-[2-(pyridin-3-yl)pyrrolidin-1-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and pyridine rings allow the compound to bind to active sites on proteins, potentially inhibiting or modulating their activity. This interaction can affect various cellular pathways and processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one hydrochloride: This compound shares a similar structure but with a pyrrolo[2,3-b]pyridine ring instead of a pyridine ring.
(S)-3-(1-Methyl-2-pyrrolidinyl)pyridine: This compound features a pyrrolidine ring and a pyridine ring but lacks the chloroethanone moiety.
Uniqueness
2-Chloro-1-[2-(pyridin-3-yl)pyrrolidin-1-yl]ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both pyrrolidine and pyridine rings, along with the chloroethanone moiety, allows for versatile interactions with various molecular targets, making it a valuable compound in medicinal chemistry and drug discovery .
Properties
IUPAC Name |
2-chloro-1-(2-pyridin-3-ylpyrrolidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O/c12-7-11(15)14-6-2-4-10(14)9-3-1-5-13-8-9/h1,3,5,8,10H,2,4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIDVCNGNCVUJHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CCl)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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